3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid
CAS No.:
Cat. No.: VC17488192
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10O3 |
|---|---|
| Molecular Weight | 154.16 g/mol |
| IUPAC Name | 2-ethenyl-3-hydroxycyclopentene-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H10O3/c1-2-5-6(8(10)11)3-4-7(5)9/h2,7,9H,1,3-4H2,(H,10,11) |
| Standard InChI Key | IRZPFYXJMQJWDL-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=C(CCC1O)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s backbone consists of a cyclopentene ring substituted at positions 1, 2, and 3 with carboxylic acid, vinyl, and hydroxyl groups, respectively. This arrangement creates a conjugated π-system spanning the vinyl group (C=C) and the cyclopentene double bond, which may influence its electronic properties and chemical reactivity . The IUPAC name, 2-ethenyl-3-hydroxycyclopentene-1-carboxylic acid, precisely describes this substitution pattern .
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing
Reported Synthetic Routes
Though no direct synthesis protocols for this compound were identified, analogous cyclopentene derivatives are typically synthesized through cyclization reactions. A plausible route could involve:
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Cyclopentene Ring Formation: Diels-Alder reactions between dienes and dienophiles to construct the cyclopentene core.
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Functional Group Installation: Sequential oxidation and substitution reactions to introduce the carboxylic acid, hydroxyl, and vinyl groups.
For example, hydroxylation of a pre-formed vinylcyclopentene carboxylate ester via epoxidation and acid hydrolysis might yield the target compound .
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring precise positioning of substituents during cyclization.
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Functional Group Compatibility: Managing competing reactivities of the carboxylic acid, hydroxyl, and vinyl groups during synthesis.
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Steric Hindrance: The proximity of substituents on the small cyclopentene ring may complicate reaction kinetics.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its polar functional groups:
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Carboxylic Acid: Enhances water solubility via hydrogen bonding.
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Hydroxyl Group: Further increases hydrophilicity.
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Vinyl Group: Introduces lipophilic character, creating amphiphilic behavior .
Experimental data on stability are lacking, but conjugated systems like this often exhibit sensitivity to light and oxidizing agents.
Spectroscopic Characterization
Hypothetical spectral signatures based on structural analogs include:
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